molecular formula C5H11NS2 B2594756 N-ethyl(ethylsulfanyl)carbothioamide CAS No. 29677-64-3

N-ethyl(ethylsulfanyl)carbothioamide

Cat. No.: B2594756
CAS No.: 29677-64-3
M. Wt: 149.27
InChI Key: BYYRORLJHHLQQU-UHFFFAOYSA-N
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Description

N-ethyl(ethylsulfanyl)carbothioamide is an organosulfur compound with the molecular formula C5H11NS2. It is a versatile small molecule scaffold used in various chemical and biological applications. This compound is characterized by the presence of both ethyl and ethylsulfanyl groups attached to a carbothioamide moiety, making it a unique and valuable compound in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl(ethylsulfanyl)carbothioamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of ethylamine with ethylsulfanylthiol under oxidative conditions. The reaction is typically carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine, at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This approach allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as nickel or palladium, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl(ethylsulfanyl)carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl(ethylsulfanyl)carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug design and discovery, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and polymers.

Mechanism of Action

The mechanism of action of N-ethyl(ethylsulfanyl)carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

N-ethyl(ethylsulfanyl)carbothioamide can be compared with other similar compounds, such as:

These compounds share similar structural features and biological activities, but this compound stands out due to its unique combination of ethyl and ethylsulfanyl groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

ethyl N-ethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYRORLJHHLQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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